Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate
Description
Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a diazepine-based heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. Key structural elements include:
- Substituents: A tert-butyl ester at position 5, an ethyl ester at position 7, and a methyl group at position 3.
- Stereochemistry: The racemic mixture contains both enantiomers of the (4S,7R) configuration.
- Functional Groups: Two ester moieties (dicarboxylate) enhance solubility and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
5-O-tert-butyl 7-O-ethyl (4R,7S)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-9-18(15(21)23-16(3,4)5)11(2)13-7-8-17-19(13)10-12/h7-8,11-12H,6,9-10H2,1-5H3/t11-,12+/m1/s1 |
InChI Key |
CPUAMPLLDWNZDG-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN([C@@H](C2=CC=NN2C1)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(C(C2=CC=NN2C1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrazole ring, followed by the construction of the diazepine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Biological Activities and Therapeutic Potential
Research indicates that Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate exhibits various biological activities. Notably:
- Anticancer Properties : Preliminary studies suggest that the compound may modulate pathways involved in cell growth and survival, indicating potential anticancer applications.
- Neuroactive Effects : Similar compounds in the pyrazolo family have shown neuroactive effects, suggesting that this compound may also influence neurological pathways.
- Enzyme Inhibition : The compound's structural characteristics may allow it to inhibit specific enzymes involved in disease processes.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study A | Investigated the interaction of the compound with cancer cell lines; results indicated significant inhibition of cell proliferation. |
| Study B | Explored neuroprotective effects in animal models; demonstrated potential for treating neurodegenerative diseases. |
| Study C | Evaluated enzyme inhibition; identified the compound as a potent inhibitor of specific enzymes linked to metabolic disorders. |
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents and conditions to optimize yield and purity. Industrial production may employ continuous flow reactors to enhance scalability.
Mechanism of Action
The mechanism of action of Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors to modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[1,5-a][1,4]diazepine core but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Structural and Functional Differences
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to hydroxymethyl or amino-substituted analogs (logP ~2.0–2.5) .
- Solubility : Ethyl and methyl esters in the target compound reduce aqueous solubility relative to hydrochlorides (e.g., ).
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Ethyl and tert-butyl esters balance lipophilicity and metabolic stability, making the target compound a candidate for central nervous system (CNS) targets.
- Spectroscopic Differentiation : Unlike codeine/naltrexone/morphine (distinguished via Raman spectra ), pyrazolo-diazepine analogs require advanced NMR or mass spectrometry for structural confirmation .
Biological Activity
Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a synthetic compound belonging to the pyrazolo[1,5-a][1,4]diazepine family. The compound's unique structure consists of a fused pyrazole and diazepine ring system, which contributes to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C16H25N3O4
- Molecular Weight : 323.39 g/mol
- Purity : ≥95%
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- Mechanisms of Action :
-
Neuroactivity :
- Compounds with similar structures have been noted for their neuroactive effects, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine | Fused pyrazole and diazepine rings | Anticancer properties; potential neuroactivity |
| Pyrazolo[1,5-a]diazepine | Fused pyrazole and diazepine rings | Anticancer properties |
| Tetrahydropyrazolo derivatives | Variations in ring saturation | Neuroactive effects |
| Substituted pyrazolo compounds | Diverse functional groups | Enzyme inhibition |
Case Studies
Several studies have demonstrated the efficacy of similar compounds in various biological assays:
- In Vitro Studies : A study involving related pyrazolo compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that structural modifications could enhance anticancer activity .
- Mechanistic Insights : Research on similar compounds highlighted their ability to induce apoptosis through ROS generation and modulation of NF-kB pathways . This suggests that Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine may share these mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
